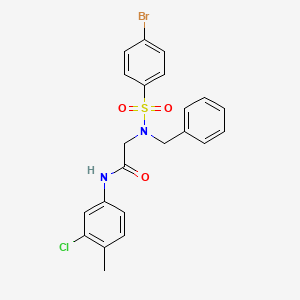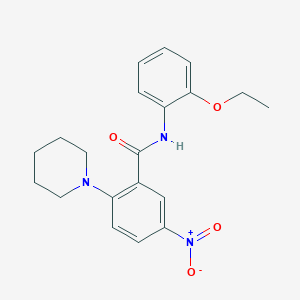![molecular formula C17H12ClNO2S B15035125 2-(2-chlorobenzyl)-2H-naphtho[1,8-cd][1,2]thiazole 1,1-dioxide](/img/structure/B15035125.png)
2-(2-chlorobenzyl)-2H-naphtho[1,8-cd][1,2]thiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorobenzyl)-2H-naphtho[1,8-cd][1,2]thiazole 1,1-dioxide is a heterocyclic compound that combines the structural features of naphthalene and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzyl)-2H-naphtho[1,8-cd][1,2]thiazole 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the base-catalyzed cyclization of 2-[(2,3-dibromopropyl)-sulfonyl]-1H-benzimidazole, leading to the formation of the desired thiazole ring . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorobenzyl)-2H-naphtho[1,8-cd][1,2]thiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or the chlorobenzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorobenzyl group or the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) for nucleophilic substitution or bromine (Br₂) for electrophilic substitution are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
2-(2-chlorobenzyl)-2H-naphtho[1,8-cd][1,2]thiazole 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-2H-naphtho[1,8-cd][1,2]thiazole 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its diuretic and antihypertensive properties.
Imidazo[2,1-b][1,3]thiazines: These compounds have shown biological activities such as antituberculosis and anticancer properties.
Uniqueness
2-(2-chlorobenzyl)-2H-naphtho[1,8-cd][1,2]thiazole 1,1-dioxide is unique due to its specific structural features, which combine the properties of naphthalene and thiazole rings
Properties
Molecular Formula |
C17H12ClNO2S |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide |
InChI |
InChI=1S/C17H12ClNO2S/c18-14-8-2-1-5-13(14)11-19-15-9-3-6-12-7-4-10-16(17(12)15)22(19,20)21/h1-10H,11H2 |
InChI Key |
SJFWWRQHQZJEED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B15035049.png)

![5-cyano-4-(3,4-dimethoxyphenyl)-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B15035059.png)
![2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pentanamide](/img/structure/B15035060.png)
![ethyl 5-methoxy-3-[(morpholin-4-ylacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B15035062.png)

![N-(2,5-dimethylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B15035069.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(furan-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B15035091.png)
![(5Z)-5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B15035092.png)
![2,6-Dimethoxy-4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B15035099.png)

![4-[4-(Diethylamino)phenyl]-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B15035118.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B15035129.png)
